molecular formula C29H26N4O4 B14762314 4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B14762314
M. Wt: 494.5 g/mol
InChI Key: WAYRATFXCSEZFL-SANMLTNESA-N
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Description

4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features multiple functional groups, including an imidazoisoquinoline core, a benzamide moiety, and a methoxyindole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could involve:

    Formation of the imidazoisoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminoaryl ketone and a suitable nitrile.

    Attachment of the benzamide moiety: This step may involve the reaction of the imidazoisoquinoline intermediate with a benzoyl chloride derivative under basic conditions.

    Introduction of the methoxyindole substituent: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyindole boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyindole moiety, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions could target the carbonyl groups in the imidazoisoquinoline core, potentially yielding alcohol derivatives.

    Substitution: The benzamide and methoxyindole groups may participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyindole moiety could yield quinone derivatives, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors or ion channels, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in the indole moiety may confer unique electronic and steric properties, potentially affecting the compound’s reactivity, binding affinity, and overall biological activity. This could make it more or less effective in certain applications compared to its analogs.

Properties

Molecular Formula

C29H26N4O4

Molecular Weight

494.5 g/mol

IUPAC Name

4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C29H26N4O4/c1-37-23-10-11-25-24(15-23)20(16-31-25)12-13-30-27(34)18-6-8-22(9-7-18)33-28(35)26-14-19-4-2-3-5-21(19)17-32(26)29(33)36/h2-11,15-16,26,31H,12-14,17H2,1H3,(H,30,34)/t26-/m0/s1

InChI Key

WAYRATFXCSEZFL-SANMLTNESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)N4C(=O)[C@@H]5CC6=CC=CC=C6CN5C4=O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)N4C(=O)C5CC6=CC=CC=C6CN5C4=O

Origin of Product

United States

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